molecular formula C7H5Cl2NO B1295324 3,4-Dichlorobenzamide CAS No. 2670-38-4

3,4-Dichlorobenzamide

Cat. No. B1295324
CAS RN: 2670-38-4
M. Wt: 190.02 g/mol
InChI Key: XURBWYCGQQXTHJ-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a benzene ring substituted with two chlorine atoms and an amide group. While the provided papers do not directly discuss 3,4-dichlorobenzamide, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical behavior and applications of dichlorobenzamides in general.

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives is well-documented in the literature. For instance, the synthesis of various dichlorobenzamide compounds from reactions of arylamine compounds with dichlorobenzoyl chloride is reported, yielding products in good yields . Additionally, the use of N-chlorobenzamides in cobalt(III)-catalyzed [4 + 2] annulation reactions with substituted alkenes and maleimides to produce pharmaceutically relevant compounds is described . These methods demonstrate the versatility of dichlorobenzamides as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of dichlorobenzamide derivatives has been studied using various analytical techniques. For example, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide were determined by X-ray crystallography, revealing their geometric parameters and confirming their molecular conformations . Similarly, the molecular structure of a related compound, methyl 2-(3-chlorobenzamido)benzoate, was analyzed, showing that the chlorobenzamide and benzoate units are almost co-planar .

Chemical Reactions Analysis

The reactivity of N-chlorobenzamides in chemical reactions has been explored, particularly in the context of cobalt(III)-catalyzed annulation reactions. These reactions proceed under mild conditions and are compatible with a variety of functional groups, leading to the formation of complex structures that are featured in biologically active molecules . The retention of functional groups such as sulfonyl, carbonate, and amide in the final products highlights the potential for further functionalization and the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives can be inferred from studies on related compounds. For instance, the physicochemical properties of a series of monochlorobenzamides were reported, including comprehensive studies of their crystal structures and interaction environments . These studies provide insights into the intermolecular interactions and stability of benzamide derivatives. Additionally, the electronic and excited state properties of a related compound were investigated using density functional theory, which can be relevant for understanding the reactivity and potential applications of dichlorobenzamides .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,4-Dichlorobenzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
  • Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Synthesis of Dichlorobenzamide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,4-Dichlorobenzamide is used in the synthesis of dichlorobenzamide derivatives . These compounds have a lot of application ranges of physical, chemical, and biological properties .
  • Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
  • Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Structures of some compounds were established by X-ray crystallography .

Synthesis of Dichlorobenzamide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,4-Dichlorobenzamide is used in the synthesis of dichlorobenzamide derivatives . These compounds have a lot of application ranges of physical, chemical, and biological properties .
  • Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
  • Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Structures of some compounds were established by X-ray crystallography .

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : Some amides, which can be synthesized from 3,4-Dichlorobenzamide, exhibited antioxidant effects in comparison with the corresponding TBHQ and BHA .
  • Methods of Application : The antioxidant activity was evaluated using the DPPH radical scavenging method .
  • Results or Outcomes : The compound 4af exhibited more antiradical activity (DPPH ·) than TBHQ .

Synthesis of Isothiazole Carboxamides

  • Scientific Field : Organic Chemistry
  • Application Summary : 3,5-Dichlorobenzoyl chloride, which can be synthesized from 3,4-Dichlorobenzamide, is an important substrate in the syntheses of various benzamide derivatives . In 1991, Hitoshi Shimotori reported that isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides .
  • Methods of Application : The reaction was performed by treating isothiazole-5-carboxylic acid derivatives with thionyl chloride to give carboxylic chloride, which then reacted with a series of arylamines .
  • Results or Outcomes : The resulting isothiazole carboxamides were characterized and confirmed by spectroscopic methods and single crystal X-ray diffraction .

Synthesis of Antitumoral and Anticonvulsive Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Chlorobenzene derivatives, which can be synthesized from 3,4-Dichlorobenzamide, have a lot of application ranges of physical, chemical, and biological properties . Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
  • Methods of Application : The synthesis of these compounds involves the reaction of arylamines and 3,5-dichlorobenzoyl chloride .
  • Results or Outcomes : The resulting compounds were characterized and confirmed by spectroscopic methods and single crystal X-ray diffraction . Some of these compounds showed antitumoral and anticonvulsive activities .

properties

IUPAC Name

3,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBWYCGQQXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181207
Record name 3,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzamide

CAS RN

2670-38-4
Record name 3,4-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2670-38-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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